

2-Bromo-5-chloro-3-fluoropyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-5-chloro-3-fluoropyridine*

Cat. No.: *B079493*

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Bromo-5-chloro-3-fluoropyridine**

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Molecular Structure

2-Bromo-5-chloro-3-fluoropyridine is a halogenated pyridine derivative. The strategic placement of bromine, chlorine, and fluorine atoms on the pyridine ring imparts unique reactivity and makes it a versatile intermediate for creating more complex molecular architectures.^[1] Its electrophilic character is enhanced by these halogen substituents, facilitating critical reactions like nucleophilic substitutions and coupling reactions.^[1]

Identifier	Value
IUPAC Name	2-bromo-5-chloro-3-fluoropyridine [2]
CAS Number	514797-97-8 [2] [3]
Molecular Formula	C ₅ H ₂ BrClFN [2] [3]
Molecular Weight	210.43 g/mol [2]
InChI	InChI=1S/C5H2BrClFN/c6-5-4(8)1-3(7)2-9-5/h1-2H [2] [3]
InChIKey	PYDGFYYLQFJQBZ-UHFFFAOYSA-N [2] [3]
Canonical SMILES	C1=C(C=NC(=C1F)Br)Cl [2]

Physicochemical Properties

The physical state and thermal properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. **2-Bromo-5-chloro-3-fluoropyridine** is typically a low melting point solid or liquid at room temperature.

Property	Value	Source(s)
Physical Form	Low melting point solid or liquid	[4]
Appearance	Pale yellow solid	[5] [6]
Melting Point	28-30°C	[4]
Purity	Typically ≥95% - 97%	[3] [4]
Storage Temperature	2-8°C (Refrigerated)	[4] [7]

Spectroscopic Characterization

Structural confirmation is a cornerstone of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of organic compounds.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the pyridine ring.

- δ 8.23 (d, J = 2.1 Hz, 1H)
- δ 7.48 (dd, J = 7.1, 2.1 Hz, 1H)[5][6]

Interpretation: The signals correspond to the two protons on the pyridine ring. The chemical shifts (δ) and coupling constants (J) are indicative of their positions relative to the halogen and nitrogen substituents. This data is crucial for confirming the identity and purity of the compound after synthesis.

Safety, Handling, and Storage

As a responsible scientist, understanding and mitigating the risks associated with chemical reagents is paramount. **2-Bromo-5-chloro-3-fluoropyridine** is classified as hazardous, and strict adherence to safety protocols is mandatory.

GHS Hazard Classification:

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]
- Skin Corrosion/Irritation: Causes skin irritation.[2][7]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][7]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

Personal Protective Equipment (PPE) and Handling:

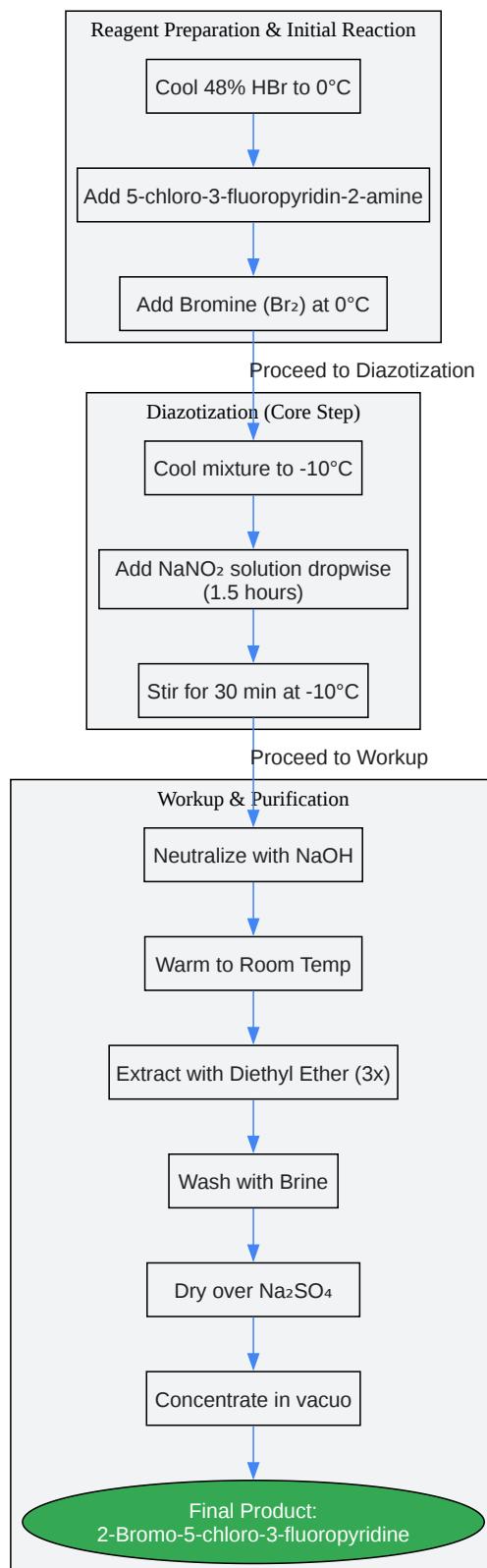
- Ventilation: Handle in a well-ventilated place, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[8]
- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
- Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[8]

- Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[8]
- General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage:

- Store in a well-ventilated, locked-up place.[7]
- Keep the container tightly closed.[7]
- For long-term stability, store under refrigeration at 2-8°C.[4]

Experimental Protocol: Synthesis via Sandmeyer Reaction


The synthesis of **2-Bromo-5-chloro-3-fluoropyridine** can be effectively achieved from its corresponding amine precursor, 5-chloro-3-fluoropyridin-2-amine, through a Sandmeyer-type reaction. This process involves diazotization of the amino group followed by displacement with a bromide ion.

Methodology:

- Initial Setup: In a reaction vessel suitable for low-temperature chemistry, add 48% hydrobromic acid (HBr) solution (20 mL). Cool the solution to 0°C using an ice bath with continuous stirring. The use of a strong acid is essential to protonate the starting amine, making it soluble and preparing it for diazotization.
- Amine Addition: Slowly add 5-chloro-3-fluoropyridin-2-amine (5.0 g, 34 mmol) to the cold HBr solution. Maintaining the low temperature is critical to prevent premature decomposition of the reactants.[5][6]
- Bromination/Diazotization Preparation: Continue stirring at 0°C and add bromine (Br₂, 5.24 mL, 102.3 mmol) dropwise over 20 minutes.[5][6] This step introduces the bromide source for the subsequent substitution.

- **Diazotization:** Cool the reaction mixture further to -10°C. Prepare a solution of sodium nitrite (NaNO_2 , 5.88 g, 85.3 mmol) in water (20 mL). Add this NaNO_2 solution dropwise to the reaction mixture over 1.5 hours, ensuring the temperature does not rise above -10°C. Sodium nitrite is the diazotizing agent, which converts the primary amine into a diazonium salt, a highly reactive intermediate. This step is highly exothermic and requires careful temperature control to prevent unwanted side reactions and ensure safety.
- **Reaction Completion:** Stir the mixture for an additional 30 minutes at -10°C to ensure the diazotization is complete.[5][6]
- **Neutralization and Workup:** Prepare a solution of sodium hydroxide (NaOH , 12 g, 306 mmol) in water (20 mL). Add this basic solution dropwise over 30 minutes to neutralize the excess acid. This step is also exothermic. Allow the mixture to warm to room temperature.[5][6]
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). The organic product is more soluble in ether than in the aqueous phase. [5][6]
- **Purification:** Combine the organic layers and wash with saturated brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, **2-bromo-5-chloro-3-fluoropyridine**, as a pale yellow solid.[5][6]

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-5-chloro-3-fluoropyridine**.

Applications in Research and Development

2-Bromo-5-chloro-3-fluoropyridine serves as a crucial intermediate in the synthesis of various high-value chemicals. Its utility is particularly prominent in:

- Pharmaceutical Industry: It is a key building block in the design of novel pharmaceuticals, especially in the development of anti-infective agents.[1][9]
- Agrochemicals: The compound is used in the synthesis of next-generation herbicides and pesticides.[1][9]

The ability to act as a versatile scaffold allows chemists to efficiently construct complex target molecules, streamlining the synthetic process and accelerating innovation.[1]

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 10965798, **2-Bromo-5-chloro-3-fluoropyridine**." PubChem, [Link].
- VIVAN ACL. "2-Chloro-3-Bromo-5-Fluoropyridine." VIVAN ACL, [Link].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-5-chloro-3-fluoropyridine | C5H2BrClFN | CID 10965798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-chloro-3-fluoropyridine | CymitQuimica [cymitquimica.com]
- 4. 514797-97-8 2-Bromo-5-chloro-3-fluoropyridine AKSci J60858 [aksci.com]
- 5. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-5-chloro-3-fluoropyridine | 514797-97-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]
- 9. 2-Chloro-3-Bromo-5-Fluoropyridine | VIVAN ACL [vivanacl.com]
- To cite this document: BenchChem. [2-Bromo-5-chloro-3-fluoropyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079493#2-bromo-5-chloro-3-fluoropyridine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com